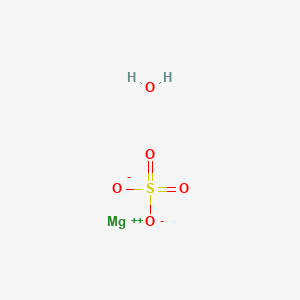

Magnesium sulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium sulfate monohydrate, also known as kieserite, is a chemical compound with the formula MgSO₄·H₂O. It is a white crystalline solid that is soluble in water but not in ethanol. This compound is commonly used in various industrial and agricultural applications due to its properties as a source of magnesium and sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium sulfate monohydrate can be prepared by heating magnesium sulfate heptahydrate to 120°C. Further heating to 250°C results in the formation of anhydrous magnesium sulfate . Another method involves reacting magnesite (magnesium carbonate) or magnesia (magnesium oxide) with sulfuric acid : [ \text{H}_2\text{SO}_4 + \text{MgCO}_3 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound often involves the treatment of seawater or magnesium-containing industrial wastes to precipitate magnesium hydroxide, which is then reacted with sulfuric acid .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable sulfate anion.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions under specific conditions.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of magnesium sulfate from magnesium carbonate or magnesium oxide.

Water: Solvent for dissolving this compound.

Major Products Formed:

Magnesium Hydroxide: Formed when magnesium sulfate reacts with sodium hydroxide.

Magnesium Carbonate: Formed when magnesium sulfate reacts with sodium carbonate.

Applications De Recherche Scientifique

Magnesium sulfate monohydrate is widely used in scientific research due to its versatility:

Chemistry: Used as a Lewis acid catalyst in organic synthesis and nanomaterial preparation.

Biology: Employed in the preparation of culture media and as a nutrient source in various biological studies.

Medicine: Used as an electrolyte replenisher and in the treatment of pre-eclampsia and eclampsia.

Mécanisme D'action

Magnesium sulfate monohydrate exerts its effects primarily through its role as a magnesium ion source. Magnesium ions act as physiological calcium channel blockers, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . This results in neuromuscular blockade and decreased muscle contractions. Additionally, magnesium ions inhibit calcium influx through voltage-dependent channels, contributing to their relaxant action on vascular smooth muscle .

Comparaison Avec Des Composés Similaires

Magnesium Sulfate Heptahydrate (Epsom Salt): Commonly used in bath salts and as a laxative.

Magnesium Chloride: Used in de-icing and as a magnesium supplement.

Magnesium Oxide: Used as an antacid and laxative.

Uniqueness: Magnesium sulfate monohydrate is unique due to its specific hydration state, which makes it particularly useful in certain industrial and agricultural applications. Its monoclinic crystal structure at lower pressures and transformation to a triclinic phase at higher pressures also distinguish it from other magnesium sulfate hydrates .

Propriétés

Numéro CAS |

14567-64-7 |

|---|---|

Formule moléculaire |

H4MgO5S+2 |

Poids moléculaire |

140.40 g/mol |

Nom IUPAC |

magnesium;sulfuric acid;hydrate |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;; |

Clé InChI |

LFCFXZHKDRJMNS-UHFFFAOYSA-N |

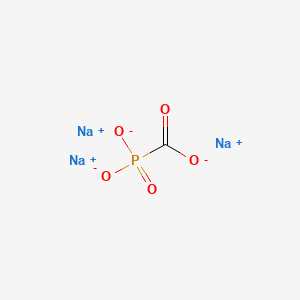

SMILES |

O.[O-]S(=O)(=O)[O-].[Mg+2] |

SMILES canonique |

O.OS(=O)(=O)O.[Mg+2] |

Apparence |

Solid powder |

| 14168-73-1 | |

Description physique |

PelletsLargeCrystals |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Kieserite; Wathlingite; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

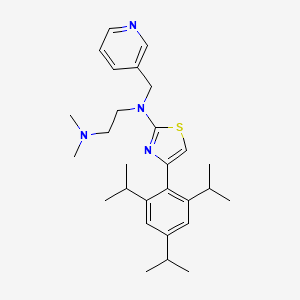

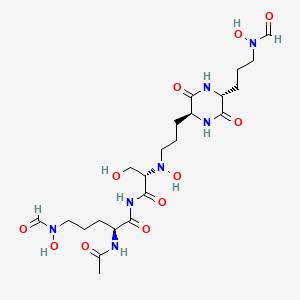

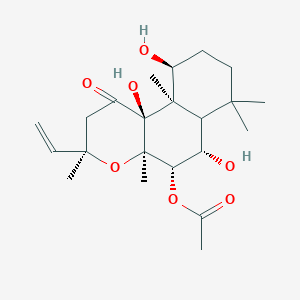

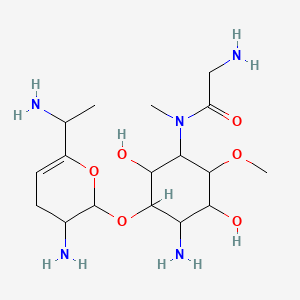

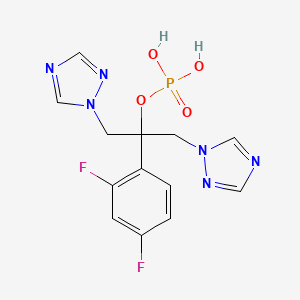

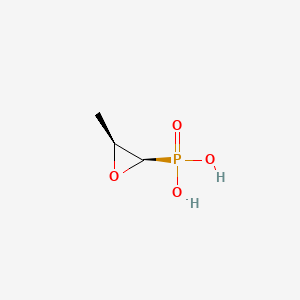

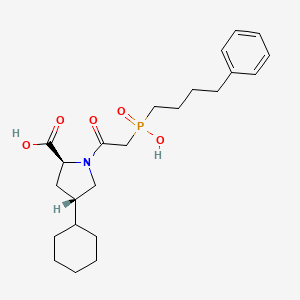

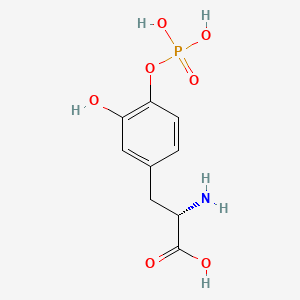

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.